A Senior Application Scientist's Guide to 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester (CAS: 1150561-78-6): Synthesis, Properties, and Applications in Drug Discovery
A Senior Application Scientist's Guide to 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester (CAS: 1150561-78-6): Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: The Strategic Importance of a Trifunctional Heterocycle
In the landscape of modern medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Heterocyclic building blocks, particularly those adorned with multiple, orthogonally reactive functional groups, serve as critical linchpins in the drug discovery process. 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester is a premier example of such a strategic intermediate. Its structure incorporates a pyridine core, a common motif in pharmaceuticals, functionalized with three distinct handles: a boronic ester for carbon-carbon bond formation, a bromine atom for subsequent cross-coupling or metallation, and a fluorine atom to modulate electronic properties and metabolic stability. This guide provides an in-depth technical overview of this reagent, from its fundamental properties and synthesis to its strategic application in constructing novel molecular entities for drug development. The primary CAS number for this compound is 1150561-78-6.
Core Physicochemical & Structural Properties
A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective use in synthesis. The key identifiers and characteristics of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester are summarized below.
Structural and Chemical Identity
Caption: Chemical structure of the title compound.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 1150561-78-6 | |
| Molecular Formula | C₁₁H₁₄BBrFNO₂ | [] |
| Molecular Weight | 301.95 g/mol | [] |
| IUPAC Name | 3-Bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| SMILES | CC1(C)OB(OC1(C)C)c2cncc(F)c2Br | |
| Purity (Typical) | ≥95% | [2] |
| Physical State | Solid (typically white to off-white) | [3][4] |
Synthesis Protocol and Mechanistic Considerations
The synthesis of pyridinylboronic esters can be achieved through several established methods, including palladium-catalyzed cross-coupling and halogen-metal exchange pathways. For the specific regiochemistry of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester, a halogen-metal exchange followed by borylation is a robust and commonly employed strategy.
Causality in Experimental Design
The choice of a halogen-metal exchange route is dictated by the need for high regioselectivity. The precursor, 3-bromo-4-chloro-2-fluoropyridine or a similar dihalopyridine, allows for selective metallation. The 4-position is typically more susceptible to lithium-halogen exchange than the 3-position due to electronic effects and the directing influence of the adjacent nitrogen and fluorine atoms. Cryogenic temperatures (-78 °C) are critical to prevent side reactions, such as decomposition of the lithiated intermediate or reaction at other sites. The subsequent borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin) is highly efficient and directly yields the desired pinacol ester, avoiding the need for a separate esterification step from a boronic acid.
Representative Synthesis Workflow
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
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Inert Atmosphere Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3-bromo-4-chloro-2-fluoropyridine (1.0 eq).
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Dissolution and Cooling: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
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Metallation: n-Butyllithium (n-BuLi, 1.05 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
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Borylation: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) is added dropwise.
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Warming: The reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.
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Quenching and Extraction: The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is separated and extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the final product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern pharmaceutical synthesis due to its functional group tolerance, mild reaction conditions, and reliability in forming C(sp²)-C(sp²) bonds.
Strategic Value in Drug Discovery
The title compound enables the modular construction of complex biaryl and hetero-biaryl scaffolds. This modularity is invaluable in lead optimization, where researchers can rapidly synthesize a library of analogues by varying the coupling partner.
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Boronic Ester: The primary reactive site for the initial Suzuki coupling.
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Bromine Atom: Serves as a handle for a second, subsequent cross-coupling reaction, allowing for the construction of terphenyl-like or other complex systems.
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Fluorine Atom: The 2-fluoro substituent provides critical electronic perturbation. It can enhance binding affinity through hydrogen bonding or other electrostatic interactions and is often used to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
Representative Suzuki-Miyaura Coupling Workflow
Caption: Key components of a Suzuki-Miyaura coupling reaction.
Safety, Handling, and Storage
While specific toxicological data for this exact compound is limited, data from analogous fluorinated pyridine boronic esters provide a strong basis for safe handling protocols.[3][4][5]
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Hazard Identification: Classified as an irritant. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Harmful if swallowed[5].
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[6] Operations that may generate dust should be performed in a chemical fume hood.
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Handling: Handle in a well-ventilated place.[7] Avoid contact with skin, eyes, and clothing. Avoid formation of dust.[7] Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] It is advisable to store refrigerated to maintain long-term product quality.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester is more than a mere chemical reagent; it is a strategic tool for accelerating drug discovery. Its trifunctional nature provides medicinal chemists with a versatile platform for synthesizing novel, complex molecules with desirable pharmaceutical properties. The robust synthetic routes to this compound and its reliable reactivity in Suzuki-Miyaura cross-coupling reactions solidify its position as an indispensable building block in the modern synthetic chemist's toolkit. Its continued use is expected to contribute significantly to the development of next-generation therapeutics.
References
- Sigma-Aldrich. 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester | 1150561-78-6.
- Fluorochem. 3-Bromo-2-chloropyridine-4-boronic acid pinacol ester.
- BOC Sciences. CAS 1150561-79-7 4-Bromo-2-fluoropyridine-3-boronic acid pinacol ester.
- Echemi.
- Fisher Scientific. SAFETY DATA SHEET - 2-Fluoropyridine-4-boronic acid pinacol ester.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Fluoropyridine-4-boronic acid pinacol ester.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromopyridine-5-boronic acid pinacol ester.
- Echemi.
- Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis.
- Kanno, O., & Lam, H. W. (2011). Recent progress in the synthesis of (un)substituted pyridinylboronic acids and esters.
